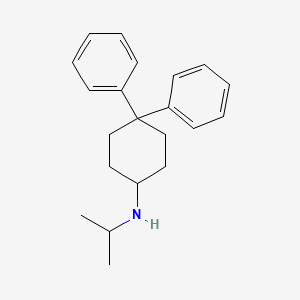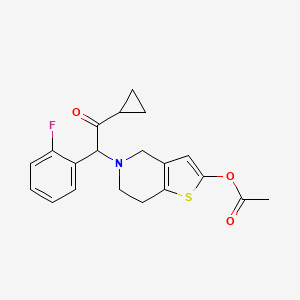
Oxymetholon
Übersicht
Beschreibung
Oxymetholon, auch bekannt unter seinem chemischen Namen 2-Hydroxymethylen-17α-methyl-5α-androstan-17β-ol-3-on, ist ein synthetisches anaboles Androgen. Es wurde erstmals 1959 verschrieben und wird hauptsächlich zur Behandlung von Anämie und Osteoporose eingesetzt. Es wird auch verwendet, um das Muskelwachstum bei unterernährten oder unterentwickelten Patienten zu fördern .
Wirkmechanismus
Target of Action
Oxymetholone, a synthetic derivative of testosterone, primarily targets the androgen receptors . These receptors are the biological targets of androgens like testosterone and dihydrotestosterone (DHT) .
Mode of Action
Oxymetholone functions as a 17 alpha-alkylated anabolic-androgenic steroid . It exerts its anabolic effects by activating androgen receptors directly or through conversion to DHT and estradiol . This interaction with its targets leads to changes that combat muscle wasting, particularly in patients with conditions like HIV .
Biochemical Pathways
The primary metabolic reactions of Oxymetholone involve oxidation, reduction, and hydroxylation . A small percentage of the drug is excreted in urine as conjugates of glucuronic acid .
Result of Action
The activation of androgen receptors by Oxymetholone leads to muscle growth in malnourished or underdeveloped patients . It is also used for the treatment of types of anemia, such as acquired aplastic anemia, congenital aplastic anemia, myelofibrosis, and the hypoplastic anemias .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Oxymetholone. If released to soil, Oxymetholone is expected to have moderate mobility .
Wissenschaftliche Forschungsanwendungen
Oxymetholon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von anabolen Steroiden verwendet.
Biologie: Wird auf seine Auswirkungen auf das Muskelwachstum und die Entwicklung untersucht.
Medizin: Wird zur Behandlung von Anämie, Osteoporose und Muskelschwundsyndromen wie denen, die durch HIV/AIDS verursacht werden, verwendet.
Industrie: Wird bei der Entwicklung neuer anaboler androgene Steroide mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an Androgenrezeptoren in verschiedenen Geweben. Diese Bindung aktiviert den Androgenrezeptor, was zu einer erhöhten Proteinsynthese und Muskelwachstum führt. Es stimuliert auch die Produktion von Erythropoietin, was die Produktion roter Blutkörperchen erhöht. Die anabolen Wirkungen der Verbindung werden hauptsächlich durch die Aktivierung des Androgenrezeptorwegs vermittelt .
Biochemische Analyse
Biochemical Properties
Oxymetholone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a synthetic derivative of testosterone and exhibits strong anabolic effects and weak androgenic effects . Oxymetholone interacts with the androgen receptor, which is a type of nuclear receptor that is activated by binding to androgens like testosterone and dihydrotestosterone. This interaction leads to the activation of specific genes that promote muscle growth and red blood cell production .
Cellular Effects
Oxymetholone influences various types of cells and cellular processes. It stimulates bone marrow cells, leading to an increase in red blood cell production, which is beneficial in treating anemia . Additionally, Oxymetholone promotes muscle growth by enhancing protein synthesis in muscle cells. It also affects cell signaling pathways, gene expression, and cellular metabolism by binding to the androgen receptor and modulating the transcription of target genes .
Molecular Mechanism
The molecular mechanism of Oxymetholone involves its binding to the androgen receptor, which undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . These areas of binding are called hormone response elements, which influence the transcriptional activity of certain genes, producing the androgen effects . Oxymetholone also has very low affinity for human serum sex hormone-binding globulin, which allows it to remain active in the bloodstream for a longer duration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxymetholone change over time. It is known to be highly effective in promoting extensive gains in body mass by improving protein synthesis . The uncontrolled misuse of Oxymetholone can lead to a variety of detrimental effects, including cardiovascular events . Long-term use of Oxymetholone has been associated with liver damage and other adverse effects .
Dosage Effects in Animal Models
The effects of Oxymetholone vary with different dosages in animal models. At therapeutic doses, Oxymetholone is effective in treating anemia and promoting muscle growth . At high doses, it can cause toxic effects, including liver damage and cardiovascular issues . The threshold effects observed in these studies indicate that careful dosage management is crucial to avoid adverse effects .
Metabolic Pathways
Oxymetholone is metabolized in the liver through various pathways, including oxidation, reduction, hydroxylation, and conjugation . The drug’s metabolism can be influenced by other substances, which may either increase or decrease its effectiveness . The metabolic pathways of Oxymetholone involve interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation .
Transport and Distribution
Oxymetholone is well-absorbed when taken orally and is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor . It is distributed within cells and tissues, with a significant portion being metabolized in the liver . The drug’s distribution is influenced by its low affinity for serum sex hormone-binding globulin, allowing it to remain active in the bloodstream .
Subcellular Localization
Oxymetholone’s subcellular localization involves its transport into the cell nucleus after binding to the androgen receptor . This localization is crucial for its activity, as it allows the drug to interact with specific nucleotide sequences of the chromosomal DNA and modulate gene expression . The targeting signals and post-translational modifications that direct Oxymetholone to specific compartments or organelles are essential for its function .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Oxymetholon wird aus Dihydrotestosteron synthetisiertDie Reaktionsbedingungen umfassen typischerweise die Verwendung starker Säuren oder Basen und hoher Temperaturen, um die notwendigen chemischen Umwandlungen zu ermöglichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst die chemische Großsynthese unter Verwendung ähnlicher Methoden wie bei der Laborsynthese. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxymetholon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Dihydroxyderivate zu bilden.
Substitution: Verschiedene Substituenten können an verschiedenen Positionen am Steroidgerüst eingeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Halogenierungsreaktionen können unter kontrollierten Bedingungen mit Halogenen wie Chlor oder Brom durchgeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte und halogenierte Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methandrostenolon: Ein weiteres anaboles Steroid mit ähnlichen muskelaufbauenden Eigenschaften.
Nandrolon: Bekannt für seine Fähigkeit, das Muskelwachstum mit weniger androgenen Nebenwirkungen zu fördern.
Stanozolol: Wird aufgrund seiner anabolen Eigenschaften verwendet, jedoch mit einem anderen Nebenwirkungsprofil
Einzigartigkeit
Oxymetholon ist einzigartig in seiner starken anabolen Wirkung und seiner relativ schwachen androgenen Wirkung. Es ist besonders wirksam bei der Förderung des Muskelwachstums und der Steigerung der Produktion roter Blutkörperchen, was es zu einem wertvollen Therapeutikum bei Erkrankungen wie Anämie und Muskelschwund macht .
Eigenschaften
CAS-Nummer |
434-07-1 |
|---|---|
Molekularformel |
C21H32O3 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
(2E,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,22,24H,4-11H2,1-3H3/b13-12+/t14-,15+,16-,17-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
ICMWWNHDUZJFDW-CCTJMHFWSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=CO)C(=O)C4)C |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C/C(=C\O)/C(=O)C4)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=CO)C(=O)C4)C |
Aussehen |
Solid powder |
Color/Form |
Crystals from ethyl acetate WHITE TO CREAMY WHITE CRYSTALS OR CRYSTALLINE POWDER |
melting_point |
352 to 356 °F (NTP, 1992) 185-190 °C |
Key on ui other cas no. |
434-07-1 |
Physikalische Beschreibung |
Oxymetholone is an odorless white to creamy white crystalline powder. (NTP, 1992) |
Piktogramme |
Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
less than 1 mg/mL at 73 °F (NTP, 1992) Practically insol in water; sol in ethanol, dioxane, ether; very sol in chloroform |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Adroidin; Adroyd; Anadrol; Anadrol-50; Anadroyd; Anapolon; Anasteron; Anasterone; Becorel; Dynasten; Methabol; Nastenon; Pavisoid; Plenastril; Protanabol; Roboral; Synasteron; Zenalosyn; Oxymetholone |
Dampfdruck |
5.1X10-11 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















